![molecular formula C14H12ClN3 B2959867 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-60-2](/img/structure/B2959867.png)

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Overview

Description

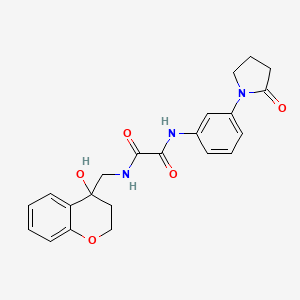

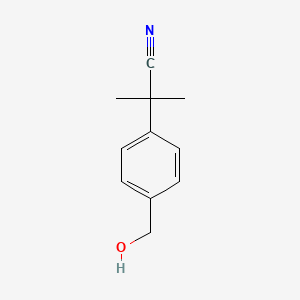

“3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12ClN3 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and development of new small molecules . The process includes the creation of novel CDK2 targeting compounds . The synthesis process is complex and requires a deep understanding of organic chemistry .Molecular Structure Analysis

The molecular structure of “3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes a 4-methylphenyl group at the 7 position and a methyl group at the 2 position .Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have simpler and greener synthetic methodology and tunable photophysical properties .

Solid-State Emitters

These compounds allow good solid-state emission intensities . Solid-state emitters can be designed by proper structural selection .

Commercial Probes

The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Bioimaging Applications

Fluorescent organic compounds, including pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to bioimaging applications .

Organic Light-Emitting Devices

These compounds have potential applications in the field of organic light-emitting devices .

Bio-Macromolecular Interactions

They have been used in research related to bio-macromolecular interactions .

Chelating Agents for Ions

The heteroatoms (B, N, O, or S) in these compounds make them potential chelating agents for ions .

Green Solvents

These compounds have better solubility in green solvents , making them environmentally friendly.

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that regulates cell cycle progression, and its inhibition can selectively target tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The pyrazolo[3,4-d]pyrimidine scaffold in the compound acts as a bioisostere of adenine, retaining the main interactions of ATP at the kinase domain . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This effect is particularly pronounced in cancer cells, leading to their death .

Pharmacokinetics

These compounds have shown superior cytotoxic activities with IC50 values in the nanomolar range , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within cells .

Future Directions

properties

IUPAC Name |

3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIVYVVBJOKIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322186 | |

| Record name | 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

CAS RN |

439120-60-2 | |

| Record name | 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)

![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

![2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959797.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)

![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)